![molecular formula C23H26N2O2S B2982086 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476208-67-0](/img/structure/B2982086.png)

4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

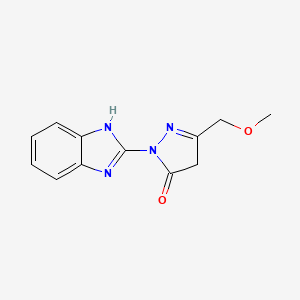

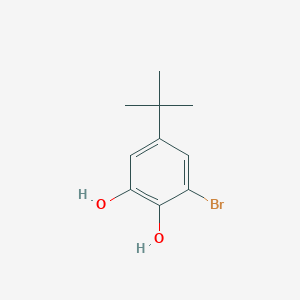

The compound “4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a propoxyphenyl group, a thiazole ring, and a benzamide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the coupling of the appropriate benzamide and thiazole derivatives. For instance, 4-tert-butylbenzamide could potentially be synthesized from 4-tert-butylbenzoic acid and an appropriate amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, substituted at the 4-position with a tert-butyl group and a thiazole ring. The thiazole ring would be further substituted at the 4-position with a propoxyphenyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzamide, thiazole, and tert-butyl groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzamide and thiazole groups might confer polarity to the molecule, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Neuraminidase Inhibition

This compound has been studied for its potential to inhibit neuraminidase, an enzyme critical in the spread of influenza viruses. Researchers have synthesized a series of benzamide derivatives, including those with a tert-butyl thiazolyl moiety, to evaluate their inhibitory activity against neuraminidase . These compounds could serve as a basis for developing new antiviral drugs, particularly against flu strains.

Synthesis of Benzamide Derivatives

Benzamides are valuable in various industries, including pharmaceuticals, plastics, and paper. The compound can be used to synthesize benzamide derivatives through condensation reactions. These derivatives have wide applications, such as intermediates in drug synthesis and as additives in industrial processes .

Pharmaceutical Intermediates

The tert-butyl group in the compound’s structure makes it a useful intermediate in pharmaceutical synthesis. It can be used to create more complex molecules that are active ingredients in medications, particularly those with analgesic, antidiarrheal, and local anesthetic properties .

Material Science Applications

In material science, the compound’s derivatives can be used to modify the properties of polymers, enhancing their stability, durability, and performance. This is particularly relevant in the development of high-performance plastics and resins .

Catalyst in Organic Synthesis

The tert-butyl group can act as a steric hindrance, making the compound a potential catalyst in organic synthesis. It can influence reaction pathways and yields, leading to more efficient and selective production of desired chemical products .

Research Tool in Molecular Biology

In molecular biology, the compound can be used as a research tool to study protein interactions and enzyme activities. Its ability to bind to specific proteins can help in understanding biological processes and in the development of new biotechnological applications .

Propiedades

IUPAC Name |

4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-5-14-27-19-12-8-16(9-13-19)20-15-28-22(24-20)25-21(26)17-6-10-18(11-7-17)23(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHOFFQLDIXBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)

![N-[5-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B2982007.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)

![4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982012.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2982013.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2982014.png)

![4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2982015.png)

![N,N-diisopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982018.png)